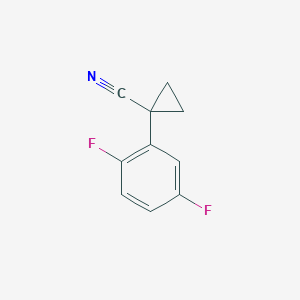

1-(2,5-Difluorophenyl)cyclopropanecarbonitrile

CAS No.:

Cat. No.: VC15747147

Molecular Formula: C10H7F2N

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F2N |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C10H7F2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |

| Standard InChI Key | LMDJENJFGKZYSN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C#N)C2=C(C=CC(=C2)F)F |

Introduction

1-(2,5-Difluorophenyl)cyclopropanecarbonitrile, with the CAS number 1260836-46-1, is a synthetic organic compound that has garnered attention in research due to its unique chemical structure and potential applications. This compound belongs to the class of cyclopropanecarbonitriles, which are known for their versatility in organic synthesis and their presence in various pharmaceutical and agricultural chemicals.

General Cyclopropanation Methods

Cyclopropanation reactions often involve the use of carbenes or carbenoids, which are highly reactive intermediates. These reactions can be catalyzed by metals like copper or rhodium, and they are crucial for forming complex organic molecules efficiently .

Biological Activity of Similar Compounds

| Compound Type | Biological Activity | Potential Use |

|---|---|---|

| Cyclopropane Derivatives | Antimicrobial, antifungal | Pharmaceuticals |

| Fluorinated Compounds | Herbicidal, insecticidal | Agriculture |

Future Directions and Challenges

The development of efficient synthesis methods for 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile and its derivatives remains a challenge. Future research should focus on optimizing synthesis conditions and exploring the biological activities of these compounds to unlock their full potential in pharmaceutical and agricultural applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume